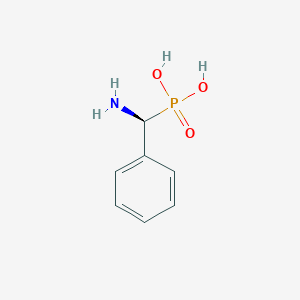

(S)-1-Amino-benzyl phosphonic acid

Description

Overview of Phosphonic Acids as Bioisosteres for Carboxylic and Phosphate (B84403) Moieties

Bioisosterism is a strategy used in drug design to switch atoms or groups of atoms within a biologically active molecule to create a new compound with similar biological activity. nih.gov The phosphonic acid group is an effective bioisostere for both carboxylic acids and phosphate groups. nih.gov This is due to a combination of steric and electronic similarities.

The phosphonic acid group is tetrahedral, which allows it to mimic the geometry of the transition state of peptide bond hydrolysis. nih.gov This makes alpha-amino phosphonic acids potent inhibitors of enzymes that metabolize peptides. nih.gov While the carboxyl group is planar, the phosphonic acid group is considerably larger. nih.gov

Table 1: Comparison of Carboxylic Acid and Phosphonic Acid Moieties

| Property | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) |

| Geometry | Planar | Tetrahedral |

| Acidity | Monobasic | Dibasic |

| pKa₁ | ~2-5 | ~1.5-2.5 |

| pKa₂ | N/A | ~6.3-7.5 |

| Hydrolytic Stability | Susceptible to hydrolysis | Resistant to hydrolysis |

This table provides a generalized comparison; specific values can vary based on the rest of the molecular structure.

Significance of Alpha-Amino Phosphonic Acids as Amino Acid Analogs in Research

The structural similarity of alpha-amino phosphonic acids to natural amino acids allows them to act as antagonists or inhibitors in biological pathways. wikipedia.org They can compete with their amino acid counterparts for binding to the active sites of enzymes, thereby modulating their activity. wikipedia.org This makes them invaluable for studying enzyme mechanisms and for the development of new therapeutic agents. nih.gov

A key feature contributing to their biological activity is their ability to act as transition-state analogs. researchgate.net Many enzymatic reactions, particularly those involving peptide bond cleavage, proceed through a tetrahedral intermediate. nih.gov The stable tetrahedral geometry of the phosphonic acid group mimics this high-energy transition state, allowing it to bind tightly to the enzyme's active site and inhibit the reaction. nih.govresearchgate.net This has led to the development of alpha-amino phosphonic acid derivatives as inhibitors for a wide range of enzymes, including proteases and peptidases. miamioh.eduresearchgate.net

Importance of Stereochemistry in the Biological Activity and Synthetic Approaches of Chiral Amino Phosphonic Acids

The alpha-carbon of most amino acids (except glycine) is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers (L and D, or S and R). acs.orglibretexts.org Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer. acs.org Proteins are synthesized almost exclusively from L-amino acids, which generally correspond to the (S)-configuration. acs.org

This stereospecificity is also crucial for the biological activity of alpha-amino phosphonic acids. nih.govmdpi.com The (S)-enantiomer of an alpha-amino phosphonic acid, such as (S)-1-Amino-benzyl phosphonic acid, will often have a significantly different biological effect than its (R)-enantiomer. nih.gov For instance, one enantiomer may be a potent enzyme inhibitor while the other is inactive. nih.gov

The importance of stereochemistry extends to the synthesis of these compounds. scispace.com To obtain the desired biologically active enantiomer, chemists must employ stereoselective synthetic methods. mdpi.comscispace.com These methods can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the three-dimensional arrangement of atoms during the reaction. nih.govresearchgate.net Common strategies include the asymmetric hydrophosphonylation of imines and the derivatization of naturally occurring chiral amino acids. researchgate.netsciforum.netorganic-chemistry.org The development of efficient and highly stereoselective synthetic routes remains a key focus of research in this area. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

[(S)-amino(phenyl)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFNOUUKULVDOB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37714-06-0 | |

| Record name | P-[(S)-Aminophenylmethyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37714-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for S 1 Amino Benzyl Phosphonic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis

The development of synthetic routes that afford high stereoselectivity and enantioselectivity is crucial for accessing the desired (S)-enantiomer of 1-Amino-benzyl phosphonic acid. These methods primarily revolve around asymmetric synthesis using chiral auxiliaries and catalysts, as well as nucleophilic addition reactions.

Asymmetric Synthesis through Chiral Auxiliaries and Catalysis

Asymmetric synthesis is a powerful approach that utilizes chiral molecules to induce the formation of one enantiomer over the other. This can be achieved through the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome, or through chiral catalysts that create a chiral environment for the reaction.

A common and effective strategy for the asymmetric synthesis of α-aminophosphonates involves the hydrophosphonylation of chiral imines. researchgate.net These imines are typically formed by the condensation of an aldehyde with a chiral amine, such as (R)-α-methylbenzylamine. The subsequent nucleophilic addition of a phosphite (B83602) to the chiral imine proceeds with diastereoselectivity, influenced by the stereocenter on the amine-derived portion of the imine. researchgate.net

For instance, the reaction of an imine derived from (R)-α-methylbenzylamine with a phosphite can lead to the formation of the corresponding α-aminophosphonate with a specific diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary group, often by hydrogenolysis, yields the enantiomerically enriched α-aminophosphonic acid. researchgate.net The diastereomeric ratio of the products can be influenced by the reaction conditions and the specific substrates used. nih.gov

Another approach involves the use of chiral N-phosphonyl imines, which have been shown to react with lithium phosphites to produce chiral α-amino phosphonates in high yields and excellent diastereoselectivities. nih.gov The choice of base and the substituents on the chiral auxiliary are critical for achieving high levels of asymmetric induction. nih.gov

A variety of chiral amines have been successfully employed as auxiliaries in the synthesis of chiral α-aminophosphonic acids. The table below summarizes some examples of chiral amines used and the resulting diastereoselectivities.

| Chiral Amine Auxiliary | Diastereomeric Ratio (d.r.) | Reference |

| (R)-α-Methylbenzylamine | Not specified | researchgate.net |

| Chiral N-phosphonylimine | 93:7 to 99:1 | nih.gov |

| (S)-1-Phenylethylamine | 60:40 | nih.gov |

The use of chiral catalysts in the hydrophosphonylation of imines represents a highly efficient and atom-economical approach to enantiomerically enriched α-aminophosphonates. nih.govacs.orgrsc.org Chiral Brønsted acids, such as those derived from (R)-BINOL, have proven to be effective catalysts for this transformation. acs.org These catalysts can activate the imine towards nucleophilic attack by the phosphite and control the stereochemical outcome of the reaction. acs.orgchemtube3d.com

In a typical reaction, a chiral phosphoric acid catalyst (often used in catalytic amounts, e.g., 10 mol%) promotes the addition of a dialkyl phosphite to an aldimine at room temperature, affording α-amino phosphonates with good to high enantioselectivities. acs.org The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. chemtube3d.com

The structure of both the imine and the catalyst plays a crucial role in determining the enantioselectivity of the reaction. nih.gov For example, asymmetric addition of dialkyl phosphites to aldimines derived from cinnamaldehyde, catalyzed by a chiral (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate (B84403), has been reported to yield α-amino-phosphonates with moderate to good enantiomeric excess. nih.gov

The following table provides examples of catalytic systems and the reported enantiomeric excess (ee) for the synthesis of α-aminophosphonates.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| (R)-BINOL-derived phosphoric acid | Aldimines | Good to high | acs.org |

| (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate | Cinnamaldehyde-derived aldimines | 8.4%–61.9% | nih.gov |

Biocatalysis offers a "green" and highly selective alternative for the synthesis of optically pure aminophosphonic compounds. mdpi.com This approach utilizes enzymes or whole microbial cells to either selectively synthesize one enantiomer or resolve a racemic mixture. mdpi.com

For instance, the kinetic resolution of racemic mixtures of aminophosphonic acids can be achieved using microorganisms. Some fungi have been shown to preferentially metabolize one enantiomer of an aminophosphonic acid, leaving the other enantiomer in enriched form. mdpi.com For example, Cunninghamella echinulata has been observed to preferably decompose the (S)-enantiomer of 1-aminoethanephosphonic acid, resulting in the enrichment of the (R)-isomer. mdpi.com

The enantioselectivity of biocatalytic reactions can be influenced by various factors, including the choice of microorganism, cultivation conditions, and the structure of the substrate. mdpi.com While this method holds great promise, its application for the specific synthesis of (S)-1-Amino-benzyl phosphonic acid requires further investigation to identify suitable enzymes or microorganisms with the desired enantioselectivity.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental to the synthesis of α-aminophosphonates. These reactions typically involve the addition of a phosphorus-based nucleophile to an electrophilic imine or a similar C=N bond-containing intermediate. wikipedia.orgmdpi.com

Pudovik-type Reactions with Imine Intermediates

The Pudovik reaction is a well-established method for the preparation of α-aminomethylphosphonates. wikipedia.org It involves the addition of a dialkylphosphite, which contains a P-H bond, across the carbon-nitrogen double bond of an imine. wikipedia.org This reaction is typically carried out under basic conditions. wikipedia.org

A generic representation of the Pudovik reaction is as follows: RCH=NR' + (R''O)₂P(O)H → (R''O)₂P(O)CHR-NHR' wikipedia.org

This reaction is closely related to the three-component Kabachnik-Fields reaction, where an amine, a carbonyl compound, and a phosphite are condensed together. wikipedia.org The Pudovik reaction can be considered a two-component version where the imine is pre-formed. mdpi.com

Catalytic and enantioselective versions of the Pudovik reaction have been developed, often employing chiral bases or Lewis acid catalysts to induce stereoselectivity. wikipedia.org For example, catalytic amounts of quinine (B1679958) have been used to promote the enantioselective Pudovik reaction of aryl aldehydes. wikipedia.org The addition of H-phosphonates to imines generated in situ from α-amido sulphones has also been reported as a versatile method for preparing C-chiral α-aminophosphonates. rsc.org

The efficiency of the Pudovik reaction can be influenced by the reaction conditions, including the choice of solvent and temperature. Microwave irradiation has been utilized to promote the reaction, leading to the formation of α-amino-benzylphosphinates in good yields. mdpi.com

Three-Component Condensation Reactions for Alpha-Aminophosphonates

One of the most efficient methods for preparing α-aminophosphonates is through three-component condensation reactions. The Kabachnik-Fields reaction is a classic example, involving the condensation of an aldehyde (benzaldehyde), an amine (ammonia or an amine derivative), and a dialkyl phosphite. To achieve stereoselectivity and yield the desired (S)-enantiomer, chiral auxiliaries or catalysts are often employed.

For instance, the use of a chiral amine, such as (S)-α-methylbenzylamine, can direct the stereochemical outcome of the reaction. The imine formed in situ from benzaldehyde (B42025) and the chiral amine is then attacked by the phosphite nucleophile, leading to the formation of the α-aminophosphonate with a diastereomeric excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of α-aminophosphonates. Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze the three-component reaction of an aldehyde, an amine, and a phosphite, affording α-aminophosphonates in good yields and high enantioselectivities. researchgate.net

Table 1: Examples of Three-Component Reactions for α-Aminophosphonate Synthesis

| Aldehyde | Amine/Amine Source | Phosphite | Catalyst/Auxiliary | Product Configuration | Reference |

| Benzaldehyde | Ammonia | Diethyl phosphite | Chiral Lewis Acid | (S) or (R) | rsc.org |

| Benzaldehyde | (S)-α-Methylbenzylamine | Diethyl phosphite | None (Chiral Auxiliary) | Diastereomers | scispace.com |

| Cinnamaldehyde | Various amines | Dialkyl phosphites | (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate | (S) | researchgate.net |

| Benzaldehyde | Benzylamine | Diethyl phosphite | None | Racemic | researchgate.net |

Four-Component Condensation Approaches

Expanding on the multicomponent strategy, four-component reactions, such as the Ugi reaction, can also be adapted for the synthesis of α-aminophosphonate derivatives. In a typical Ugi-type reaction for this purpose, an aldehyde, an amine, a carboxylic acid, and an isocyanide are combined. To incorporate the phosphonate (B1237965) moiety, a phosphorus-containing component is integrated into the reaction scheme. While less common than the three-component approach for the direct synthesis of the parent acid, this method offers a high degree of molecular diversity for creating complex derivatives.

Transformation from Chiral Precursors

An alternative to asymmetric synthesis is the use of readily available chiral starting materials. Chiral α-amino acids, such as (S)-phenylalanine, serve as excellent precursors for the synthesis of this compound. The synthesis typically involves the conversion of the carboxylic acid group of the amino acid into a phosphonic acid group.

One common approach is the oxidative decarboxylation of the N-protected amino acid to an intermediate that can then be phosphonylated. For example, an N-acyl-α-amino acid can be converted to a 1-(N-acylamino)alkylphosphonium salt, which then undergoes a Michaelis-Arbuzov-type reaction to yield the desired phosphonate. nih.gov Another strategy involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group (e.g., a halide or tosylate) and subsequent displacement with a phosphorus nucleophile.

The use of chiral imines derived from chiral amines and aldehydes is another effective strategy. The addition of a phosphorus nucleophile to such an imine proceeds with diastereoselectivity, which is controlled by the chiral auxiliary. core.ac.uk Subsequent cleavage of the auxiliary provides the enantiomerically enriched aminophosphonate.

Phosphonylation Strategies

Various phosphonylation strategies are employed to introduce the phosphonate group onto a pre-existing carbon-nitrogen backbone. A key method is the hydrophosphonylation of imines, which can be formed from benzaldehyde and an appropriate amine. The addition of a dialkyl phosphite to the C=N double bond of the imine yields the α-aminophosphonate. nih.gov The stereoselectivity of this addition can be controlled by using chiral catalysts or by attaching a chiral auxiliary to the imine nitrogen. mdpi.com

Another approach involves the phosphonylation of N-acylamino alkylating agents. For instance, 1-(N-acylamino)alkylphosphonium salts, which can be synthesized from N-acyl-α-amino acids, react with trialkyl phosphites in a Michaelis-Arbuzov-like reaction to produce α-aminophosphonates. nih.gov

Protecting Group Strategies and Deprotection for Amino-benzyl Phosphonic Acid Synthesis

The synthesis of this compound and its derivatives requires careful management of the reactive amino and phosphonic acid functionalities. This is achieved through the use of protecting groups.

Protection of Amine Functionalities (e.g., Cbz-protected)

The amino group is typically protected to prevent its unwanted reaction during subsequent synthetic steps, such as esterification of the phosphonic acid or C-C bond formation. The benzyloxycarbonyl (Cbz or Z) group is a commonly used protecting group for the amine functionality in the synthesis of aminophosphonic acids. beilstein-journals.org It is stable under a variety of reaction conditions and can be readily introduced by reacting the amine with benzyl (B1604629) chloroformate. The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild method that does not affect most other functional groups. nih.gov

Table 2: Common Amine Protecting Groups in Aminophosphonic Acid Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H2, Pd/C | beilstein-journals.org |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl) | nih.govresearchgate.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | researchgate.netiris-biotech.de |

Esterification and Hydrolysis of the Phosphonic Acid Moiety

The phosphonic acid group is often esterified during synthesis to improve solubility in organic solvents and to prevent its interference with certain reactions. Dialkyl phosphonates, such as diethyl or dimethyl esters, are common intermediates. These esters can be prepared through the Michaelis-Arbuzov reaction or by the reaction of a phosphonochloridate with an alcohol. mdpi.com

The final step in the synthesis of this compound is the hydrolysis of the phosphonate esters. This can be achieved under acidic or basic conditions. Acidic hydrolysis is frequently carried out using concentrated hydrochloric acid at reflux. beilstein-journals.org An alternative and milder method for dealkylation is the use of bromotrimethylsilane (B50905) (TMSBr), followed by treatment with an alcohol like methanol. nih.gov This method is particularly useful for substrates that are sensitive to harsh acidic conditions. beilstein-journals.org For benzyl esters, catalytic hydrogenolysis can be employed to remove the ester groups simultaneously with a Cbz protecting group. nih.govnih.gov

Table 3: Common Deprotection Methods for Phosphonate Esters

| Ester Type | Reagent | Conditions | Reference |

| Dialkyl (e.g., Diethyl, Dimethyl) | Concentrated HCl | Reflux | beilstein-journals.org |

| Dialkyl (e.g., Diethyl, Dimethyl) | Bromotrimethylsilane (TMSBr) then MeOH | Room Temperature | nih.gov |

| Dibenzyl | H2, Pd/C | Room Temperature, Atmospheric or higher pressure | nih.govnih.gov |

Novel Synthetic Routes and Improvements

The development of stereoselective and efficient synthetic routes to access enantiomerically pure α-aminophosphonic acids, such as this compound, is a significant area of research in organic and medicinal chemistry. These compounds are structural analogs of α-amino acids and often exhibit interesting biological activities. nih.gov Novel strategies and improvements on existing methods focus on achieving high yields and stereoselectivity, often employing catalytic asymmetric synthesis to avoid the use of chiral auxiliaries or lengthy resolution steps.

One innovative approach involves the enantioselective organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts. This method provides a direct route to enantiomerically enriched α-amino phosphonic acid derivatives. The reaction is typically carried out at low temperatures in the presence of a chiral phase-transfer catalyst. nih.gov

Another significant advancement is the asymmetric hydrophosphonylation of imines. The use of chiral catalysts, such as heterobimetallic lanthanoid complexes, has enabled the catalytic enantioselective hydrophosphonylation of cyclic imines, offering a new and highly efficient route to cyclic α-amino phosphonates. acs.org

Furthermore, the aza-Pudovik reaction, which involves the addition of H-phosphonates to imines, has been explored for the synthesis of α-amino-benzylphosphinates. This reaction can be carried out with imines derived from various primary amines and substituted benzaldehydes, leading to the formation of aminophosphinates as diastereomeric mixtures. mdpi.com

Recent improvements also include the development of more sustainable and efficient reaction conditions. For instance, the use of polyethylene (B3416737) glycol (PEG) as a benign solvent in conjunction with a KI/K₂CO₃ catalytic system has been reported for the synthesis of benzyl phosphonates, avoiding the need for volatile and toxic organic solvents. frontiersin.org

A three-step synthetic route has been developed for the synthesis of (aminomethyl)benzylphosphonates, which can then be further functionalized. This method involves the reaction of a bromomethyl or chloromethylbenzylphosphonate with phthalimide, followed by subsequent chemical transformations. nih.gov

The following tables summarize some of the key findings and reaction parameters from recent studies on the synthesis of this compound derivatives and related compounds.

Table 1: Enantioselective α-Amidoalkylation of Dimethyl Phosphite nih.gov

| Catalyst (5 mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Catalyst A | K₂CO₃ (3) | Toluene | -70 | 85 | 92 |

| Chiral Catalyst B | Cs₂CO₃ (3) | Toluene/CH₂Cl₂ (9:1) | -70 | 91 | 95 |

Table 2: Aza-Pudovik Reaction for the Synthesis of Alkyl (α-Alkylamino-arylmethyl-)phenylphosphinates mdpi.com

| Amine | Benzaldehyde Derivative | Alkyl Phenyl-H-phosphinate | Yield (%) | Diastereomeric Ratio |

| Benzylamine | Benzaldehyde | Ethyl phenyl-H-phosphinate | 88 | 1:1 |

| Butylamine | 4-Chlorobenzaldehyde | Butyl phenyl-H-phosphinate | 71 | 1.2:1 |

| Propylamine | Benzaldehyde | Ethyl phenyl-H-phosphinate | 67 | 1:1.1 |

Table 3: Synthesis of Diethyl (dioxoisoindolin-2-yl)methyl)benzyl-phosphonates nih.gov

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| o-bromomethylbenzylphosphonate | Phthalimide, NaH | Acetonitrile (B52724) | 110 | 8 | 85 |

| m-chloromethylbenzylphosphonate | Phthalimide, NaH | Acetonitrile | 110 | 8 | 74 |

| p-bromomethylbenzylphosphonate | Phthalimide, NaH | Acetonitrile | 110 | 8 | 93 |

Chemical Reactivity and Transformations of S 1 Amino Benzyl Phosphonic Acid

Reactions of the Phosphonic Acid Moiety

The phosphonic acid group is a defining feature of (S)-1-amino-benzyl phosphonic acid, and its reactivity is central to many of its transformations. This diacidic group can undergo reactions typical of phosphonic acids, including esterification and the formation of phosphorus-nitrogen bonds. researchgate.net

Esterification and Transesterification Reactions

The esterification of this compound allows for the modification of its polarity and solubility. This can be achieved through direct esterification or transesterification reactions.

Direct esterification can be accomplished using various methods. One common approach involves the use of orthoesters, such as triethyl orthoacetate, which can act as both a reagent and a solvent. nih.govresearchgate.net The reaction temperature plays a crucial role in determining the product selectivity; at lower temperatures (e.g., 30 °C), monoesters are preferentially formed, while higher temperatures (e.g., 90 °C) lead to the formation of diesters. nih.gov Another method involves the use of derivatizing agents like benzyl (B1604629) trichloroacetimidates, which can effectively benzylate the phosphonic acid under neutral, basic, or slightly acidic conditions. nih.gov The reaction with benzyl trichloroacetimidate (B1259523) in acetonitrile (B52724) at 60°C for 4 hours has been shown to be an effective method for benzylation. nih.gov

Transesterification reactions are also employed, particularly for converting dialkyl phosphonates to other esters or to the free phosphonic acid. The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS), is a widely used method for the dealkylation of phosphonate (B1237965) esters to form the corresponding phosphonic acids. beilstein-journals.orgbeilstein-journals.org This two-step process involves the formation of a bis(trimethylsilyl) ester intermediate, which is then solvolyzed to yield the final acid. beilstein-journals.org

Table 1: Esterification of Phosphonic Acids

| Reagent/Method | Product Selectivity | Reaction Conditions | Reference |

|---|---|---|---|

| Triethyl orthoacetate | Monoester | 30 °C | nih.gov |

| Triethyl orthoacetate | Diester | 90 °C | nih.gov |

| Benzyl trichloroacetimidate | Benzyl ester | Acetonitrile, 60 °C, 4h | nih.gov |

| Bromotrimethylsilane (McKenna Reaction) | Phosphonic acid (from ester) | Two-step: 1. BTMS, 2. Solvolysis | beilstein-journals.orgbeilstein-journals.org |

Formation of Phosphonamidates and Phosphonopeptides

The phosphonic acid moiety can react with amines to form phosphonamidates, which are key structural components of phosphonopeptides. Phosphonopeptides are analogs of natural peptides where an amide bond is replaced by a more stable phosphonamidate linkage. beilstein-journals.org

The synthesis of phosphonopeptides from this compound typically involves the activation of the phosphonic acid group. One common strategy is the conversion of the phosphonic acid to a more reactive phosphonochloridate. This can be achieved using reagents like thionyl chloride or oxalyl chloride. nih.govnih.gov The resulting phosphonochloridate is then reacted with an amino acid ester to form the phosphonamidate bond. nih.govtandfonline.com

Alternatively, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), can be employed to facilitate the direct condensation of the phosphonic acid with an amino component. beilstein-journals.org The choice of coupling method can influence the efficiency and stereochemical outcome of the reaction.

Reactions at the Amino Group

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse substituents.

Acylation and Amidation Reactions

Acylation of the amino group is a common transformation used to introduce a wide range of functional groups. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the resulting acid. nih.gov For instance, N-acylated derivatives can be prepared using various acyl chlorides. mdpi.com

Amidation reactions, which involve the formation of an amide bond, are also frequently performed on the amino group. These reactions are fundamental to the synthesis of more complex molecules, including phosphonopeptides where the N-terminus is extended. nih.govacs.org Modern amidation methods may involve the in situ generation of activating agents, such as chloro- and imido-phosphonium salts, from reagents like N-chlorophthalimide and triphenylphosphine. nih.govacs.org

Quaternization and Subsequent Transformations

The primary amino group can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. A common method for quaternization involves the use of an alkylating agent like dimethyl sulfate (B86663) in a basic medium. rsc.org This reaction proceeds through the stepwise alkylation of the nitrogen atom. The resulting quaternary ammonium salts are stable compounds that can be isolated as solids. rsc.org

These quaternary ammonium derivatives can undergo subsequent transformations. For example, under certain basic conditions, they may participate in Hofmann elimination reactions. rsc.org

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the α-carbon in this compound is a critical factor, as the biological activity of chiral molecules is often dependent on their specific configuration. nih.gov Epimerization, the process of changing the configuration at a single stereocenter, is a potential side reaction during chemical transformations. nih.gov

Studies on the stereochemical stability of this compound and its derivatives are crucial, particularly in the context of peptide synthesis. Epimerization can occur under basic conditions or during coupling reactions, potentially leading to a mixture of diastereomers. nih.gov The acidity of the α-proton can be a contributing factor to epimerization, as its abstraction by a base can lead to the formation of a planar carbanion intermediate, which can then be protonated from either face. nih.gov Careful selection of reaction conditions, such as the choice of base, solvent, and coupling reagents, is essential to minimize or prevent epimerization and maintain the desired stereochemistry. beilstein-journals.org

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of (S)-1-Amino-benzyl Phosphonic Acid

Molecular modeling and docking are powerful computational tools used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These studies are crucial for understanding the basis of the molecule's biological activity.

Analysis of Binding Modes with Biological Targets

This compound and its analogues are known to interact with various enzymes, often acting as inhibitors. nih.govresearchgate.net Molecular docking studies have been instrumental in elucidating the specific ways these molecules fit into the active sites of their target proteins.

For instance, in the context of human prostatic acid phosphatase inhibition, the enhanced potency of α-aminobenzylphosphonic acids is attributed to a combination of favorable interactions. nih.gov These include interactions with the phosphate-binding region of the enzyme and the presence of hydrophobic moieties from the benzylamino and phenylphosphonic acid groups. nih.gov Docking studies can reveal the precise orientation of the phosphonic acid group, the benzyl (B1604629) group, and the amino group within the enzyme's active site, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex.

The phosphonic acid moiety is a key structural feature, acting as a phosphate (B84403) group mimic and enabling strong interactions with the active sites of many enzymes. researchgate.net The binding of phosphonic acids to surfaces like titanium dioxide can occur through several modes, including monodentate, bidentate (bridging and chelating), and tridentate interactions. researchgate.net While this specific example relates to material science, the principles of phosphonic acid coordination are transferable to biological systems where metal ions are present in enzyme active sites.

Table 1: Predicted Binding Interactions of α-Aminobenzylphosphonic Acid Derivatives with Target Enzymes

| Interaction Type | Interacting Moiety of Ligand | Interacting Residue/Region of Enzyme |

| Ionic Interaction/H-Bond | Phosphonate (B1237965) group | Phosphate binding region, positively charged amino acid residues (e.g., Arginine, Lysine) |

| Hydrophobic Interaction | Phenyl ring, Benzyl group | Hydrophobic pockets in the active site |

| Hydrogen Bond | Amino group | Carbonyl or hydroxyl groups of amino acid residues |

This table is a generalized representation based on the principles of ligand-protein interactions for this class of compounds.

Conformational Analysis and Energy Minimization

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Conformational analysis aims to identify the most stable, low-energy conformations that a molecule is likely to adopt.

For this compound, a key conformational feature is the potential for an internal salt bridge to form between the negatively charged phosphonate group and the positively charged α-amino group. nih.gov This interaction can create a more rigid conformer, which may be the preferred conformation for binding to a specific biological target. nih.gov

Energy minimization calculations, often performed using molecular mechanics or quantum mechanics methods, can quantify the relative energies of different conformations. For example, in related N-benzyloxycarbonyl-protected phosphinic acid derivatives, the trans carbamate (B1207046) conformers were found to have lower energies than the cis forms. mdpi.com Such calculations help to understand the conformational preferences that govern the molecule's shape and its subsequent interactions with biological macromolecules.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.govaun.edu.egresearchgate.net These calculations can determine properties like charge distribution, molecular orbital energies, and the nature of chemical bonds, which are fundamental to a molecule's reactivity and interaction with other molecules.

Prediction of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) analysis aims to understand how changes in a molecule's chemical structure affect its biological activity. creative-proteomics.comimmutoscientific.com Computational approaches play a significant role in establishing these relationships, often leading to the development of Quantitative Structure-Activity Relationship (QSAR) models that can predict the activity of new, unsynthesized compounds. creative-proteomics.comnih.gov

For α-aminophosphonates, SAR studies have shown that the nature of the substituents on the aryl ring is crucial for their biological activity. nih.gov For example, the presence and position of hydroxyl groups on the aryl moiety can significantly influence cytotoxic activity against different cell lines. nih.gov Similarly, in a series of phosphonodipeptides, the stereochemistry (L vs. D) of both the amino acid and the phosphonic acid analogue was found to be critical for antibacterial activity. nih.gov

Computational SAR can involve generating and analyzing various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with biological data. This allows for the identification of key structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent and selective molecules. researchgate.net

Enantioselectivity Rationalization via Computational Methods

Many biological processes are highly stereospecific, meaning that only one enantiomer (non-superimposable mirror image) of a chiral molecule will be active. This compound is a chiral molecule, and its (S)-configuration is often crucial for its biological function.

Computational methods, particularly DFT calculations, are used to rationalize the observed enantioselectivity in chemical reactions that produce such molecules. semanticscholar.org For instance, in the chiral phosphoric acid-catalyzed Minisci reaction, computational studies have been used to explore the transition states leading to the (S) and (R) products. semanticscholar.org By calculating the activation energies for the different pathways, researchers can determine which stereoisomer is kinetically favored. semanticscholar.org These studies have revealed that in some cases, an internal deprotonation step, assisted by the chiral catalyst, is the key stereodetermining step, leading to the high enantioselectivities observed experimentally. semanticscholar.org This understanding is vital for optimizing reaction conditions to favor the production of the desired enantiomer.

Role As Enzyme Inhibitors and Transition State Analogs in Research

Design Principles for Enzyme Inhibition by Amino-benzyl Phosphonic Acid Analogs

The effectiveness of amino-benzyl phosphonic acid analogs as enzyme inhibitors stems from two key design principles: their ability to mimic the transition state of peptide hydrolysis and their capacity to chelate metal ions within the active sites of metalloenzymes.

Phosphonopeptides, which incorporate a phosphonamidate bond, are recognized as mimics of the transition state of amide hydrolysis. This structural similarity allows them to act as potent inhibitors of enzymes that catalyze this reaction, such as proteases and peptidases. mdpi.com The tetrahedral geometry of the phosphonate (B1237965) group in these analogs closely resembles the unstable tetrahedral intermediate formed during the cleavage of a peptide bond by the enzyme. nih.gov This mimicry enables the inhibitor to bind tightly to the enzyme's active site, effectively blocking the entry and processing of the natural substrate. nih.govnih.gov Consequently, these compounds are often classified as transition state inhibitors. nih.gov

Many peptidases are metalloenzymes, meaning they require a metal ion, often zinc (Zn²⁺), for their catalytic activity. nih.gov The phosphonate group of amino-benzyl phosphonic acid and its analogs can act as a powerful chelating agent, binding to the metal ion in the enzyme's active site. nih.govnih.gov This interaction is a critical component of their inhibitory mechanism. The binding of the phosphonate to the catalytic metal ion can displace or alter the coordination of water molecules or other crucial residues involved in catalysis, thereby inactivating the enzyme. mdpi.com This chelation can be a primary mode of binding, with the rest of the inhibitor molecule occupying substrate-binding pockets to enhance affinity and selectivity. nih.gov

Mechanistic Studies of Enzyme Inhibition

The inhibitory properties of (S)-1-amino-benzyl phosphonic acid and its analogs have been explored against several classes of enzymes, leading to a deeper understanding of their mechanisms of action and potential therapeutic applications.

M1 and M17 aminopeptidases are well-established targets for the development of inhibitors, particularly in the context of anti-malarial drug discovery, as they are essential for the growth of the Plasmodium falciparum parasite. nih.govnih.gov Analogs of amino-benzyl phosphonic acid have been designed to inhibit these enzymes. For instance, phosphinate dipeptide analogs have been identified as effective inhibitors of the P. falciparum M17 leucine (B10760876) aminopeptidase (B13392206). nih.gov The design of these inhibitors often focuses on creating molecules that can interact with both the catalytic metal ion and the substrate-binding pockets of the enzyme. Some inhibitors have been developed to be highly selective for one aminopeptidase over another, such as an amino-benzosuberone derivative that potently inhibits PfA-M1 (Ki = 50 nM) but shows no activity against PfA-M17. nih.gov This selectivity is crucial for developing targeted therapies with fewer off-target effects. nih.govnih.gov

Table 1: Inhibition of M1 and M17 Aminopeptidases by Selected Inhibitors

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Amino-benzosuberone derivative | PfA-M1 | 50 nM | nih.gov |

| Amino-benzosuberone derivative | PfA-M17 | > 100 µM | nih.gov |

| Phosphinate dipeptide analogs | PfM17 | - | nih.gov |

| Bestatin and derivatives | PfA-M1 and PfA-M17 | - | nih.gov |

Carboxypeptidases, another class of zinc-containing metalloproteases, are also targeted by phosphonate-based inhibitors. (S)-(+)-(1-amino-2-phenylethyl)phosphonic acid has been shown to inhibit carboxypeptidase A. nih.gov Spectroscopic studies using a cobalt-substituted version of the enzyme revealed that the inhibitor binds directly to the metal ion, likely through its phosphonate group, in a 1:1 ratio. nih.gov The aromatic ring of the inhibitor is proposed to occupy the S1 hydrophobic pocket of the enzyme, a key substrate recognition site. nih.gov This dual interaction, involving both metal chelation and hydrophobic pocket binding, makes these phosphonate analogs potent transition-state analog inhibitors of carboxypeptidases. acs.org

While the primary targets of amino-benzyl phosphonic acid analogs are metalloproteases, there is a conceptual basis for their adaptation to inhibit serine proteases. Serine proteases utilize a catalytic triad, with a key serine residue acting as a nucleophile to attack the peptide bond. nih.gov Phosphonate esters, particularly α-aminoalkyl diphenyl phosphonates, have been successfully used as "warheads" in activity-based probes to target serine proteases. nih.gov These phosphonates act as mechanism-based inhibitors by covalently modifying the active site serine. The design principle involves creating a phosphonate derivative that mimics the natural substrate of a specific serine protease. By tailoring the side chains and peptide-like elements of the phosphonate inhibitor, it is possible to achieve selectivity for different serine proteases. nih.gov This conceptual framework suggests that derivatives of this compound could be engineered to serve as specific inhibitors of this important class of enzymes. nih.gov

Inhibition of Phosphodiesterases (Conceptual)

Phosphodiesterases (PDEs) are a superfamily of enzymes that cleave phosphodiester bonds, playing a crucial role in signal transduction pathways by regulating the levels of cyclic nucleotides like cAMP and cGMP. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), for instance, hydrolyzes a variety of substrates containing phosphodiester bonds, with ATP being a primary substrate, yielding AMP and pyrophosphate. rsc.org

Conceptually, this compound and its derivatives can act as inhibitors of phosphodiesterases. The phosphonate group can mimic the phosphate (B84403) group of the natural substrate, while the benzyl (B1604629) and amino groups can interact with adjacent binding pockets in the enzyme's active site. This competitive inhibition mechanism would block the natural substrate from binding, thereby modulating the enzyme's activity. While specific studies focusing solely on the inhibition of phosphodiesterases by the parent this compound are not extensively detailed in the provided context, the underlying principle of phosphonic acids as phosphate mimics is a well-established concept in the design of enzyme inhibitors, including those for PDEs.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For this compound and its analogs, these studies have provided valuable insights into the structural requirements for potent and selective enzyme inhibition.

Impact of Substituents on Inhibitory Potency and Selectivity

The introduction of various substituents onto the benzyl ring or the amino group of aminobenzyl phosphonic acid derivatives has a profound impact on their inhibitory potency and selectivity.

Research on metalloaminopeptidase inhibitors has shown that N-benzylation can be favorable for certain enzymes. For example, N-benzylated pseudodipeptides were found to be more potent inhibitors of barley seeds leucine aminopeptidase (LAP) compared to the non-modified compound. nih.govmdpi.com Specifically, a derivative with a 4-nitrobenzyl substituent was the most effective in this series. nih.govmdpi.com Conversely, for porcine aminopeptidase N (APN), the introduction of halogen-based benzyl substituents resulted in more potent inhibitors compared to LAPs, indicating that substituents can modulate selectivity between different enzymes. nih.govmdpi.com

In the context of human prostatic acid phosphatase (PAP), a highly potent series of α-aminobenzylphosphonic acids has been developed. nih.gov The presence of both the benzylamino and phenylphosphonic acid moieties contributes to enhanced potency through hydrophobic interactions. nih.gov Deletion of the benzyl substitution on the α-amino group leads to a significant reduction in inhibitory activity. nih.gov

The following table summarizes the impact of different substituents on the inhibitory activity of aminobenzyl phosphonic acid derivatives against various enzymes.

| Enzyme Target | Substituent Position | Substituent | Effect on Inhibitory Potency |

| Porcine Aminopeptidase N (APN) | N-benzyl | Halogen (e.g., 4-bromo) | Increased potency nih.govmdpi.com |

| Barley Seeds Leucine Aminopeptidase (LAP) | N-benzyl | 4-Nitro | Increased potency nih.govmdpi.com |

| Human Prostatic Acid Phosphatase (PAP) | α-amino | Benzyl | Essential for high potency nih.gov |

Influence of Stereochemistry on Enzyme Binding and Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The spatial arrangement of atoms significantly influences how a molecule interacts with the three-dimensional active site of an enzyme.

For metalloaminopeptidases, the stereochemistry at the α-carbon of phosphinic dipeptide analogs plays a crucial role in their binding affinity. Modeling studies have shown that the (R)-enantiomer of a 4-bromobenzyl containing phosphinic dipeptide analog binds more tightly to porcine aminopeptidase N than the (S)-enantiomer. nih.gov This difference is attributed to a more favorable arrangement of polar interactions and hydrogen bonds within the active site for the (R)-isomer. nih.gov In contrast, the (S)-enantiomer exhibits favorable π-π stacking interactions between its aromatic rings and enzyme residues. nih.gov

In the case of human prostatic acid phosphatase, stereoselectivity is also observed. The (R)-α-(N-benzylamino)benzylphosphonic acid demonstrated a higher affinity for the enzyme compared to its (S)-enantiomer, as determined by kinetic inhibition assays. This highlights the importance of the specific stereochemical configuration for optimal interaction with the enzyme's active site.

Specificity and Selectivity Profiling Against Enzyme Families

The ability of an inhibitor to selectively target a specific enzyme or enzyme family is a crucial aspect of drug design, as it minimizes off-target effects. This compound derivatives have been profiled for their selectivity against various enzyme families, including metalloaminopeptidases and phosphatases.

Studies on N-benzylated phosphinic dipeptide analogs have revealed selectivity between different metalloaminopeptidases. For instance, the introduction of halogen-based benzyl substituents led to inhibitors that were significantly more potent against porcine APN than against barley seeds LAP. nih.govmdpi.com This demonstrates that structural modifications can be used to tune the selectivity of these inhibitors.

Furthermore, α-aminophosphonic acid derivatives have been investigated as inhibitors of serine proteases and protein tyrosine phosphatases (PTPs). nih.gov Diaryl α-aminophosphonate derivatives, for example, are known to be selective and potent inhibitors of serine proteases. nih.gov The development of selective inhibitors for specific PTPs, such as SHP2, is an active area of research due to their involvement in various diseases, including cancer. nih.gov

The following table provides an overview of the selectivity of aminobenzyl phosphonic acid derivatives against different enzymes.

| Inhibitor Class | Selective for | Less Active Against |

| N-benzyl phosphinic dipeptides (halogen-substituted) | Porcine Aminopeptidase N (APN) | Barley Seeds Leucine Aminopeptidase (LAP) nih.govmdpi.com |

| Diaryl α-aminophosphonates | Serine Proteases | - nih.gov |

Applications in Medicinal Chemistry Research Excluding Clinical Data

Design and Synthesis of Peptidomimetics and Phosphonopeptides Incorporating Amino-benzyl Phosphonic Acid

(S)-1-Amino-benzyl phosphonic acid serves as a key component in the synthesis of peptidomimetics and phosphonopeptides, which are analogs of peptides with modified backbones. nih.gov These modifications are introduced to improve stability against enzymatic degradation, enhance conformational rigidity, and optimize binding affinity to biological targets. nih.govnih.gov

The tetrahedral geometry of the phosphonate (B1237965) group in this compound makes it an excellent mimic of the tetrahedral transition state formed during the hydrolysis of a peptide bond by proteases. researchgate.net This characteristic has been leveraged to design potent protease inhibitors. Diaryl esters of α-amino phosphonates, for instance, have been identified as irreversible inhibitors of serine proteases. uantwerpen.be The incorporation of this compound into peptide sequences can thus transform them into effective inhibitors of these enzymes.

Phosphonopeptides containing α-aminoalkylphosphonic acids have been synthesized and evaluated as inhibitors of various bacterial enzymes, such as D-alanine:D-alanine ligase and VanX, which are crucial for bacterial cell wall synthesis. nih.govencyclopedia.pub The general strategy involves coupling the N-protected this compound with an amino acid ester, followed by deprotection steps. encyclopedia.pub The resulting phosphonodipeptide can act as a competitive inhibitor of the target enzyme. nih.gov

Table 1: Examples of Protease Inhibition by Phosphonopeptide Scaffolds

| Target Enzyme | Inhibitor Type | Rationale for Inhibition |

| Serine Proteases | Diaryl α-amino phosphonates | Irreversible inhibition by mimicking the transition state. uantwerpen.be |

| D-alanine:D-alanine ligase | Phosphonodipeptide | Competitive inhibition by mimicking the substrate. nih.gov |

| VanX | Phosphonodipeptide | Partial competitive inhibition. encyclopedia.pub |

This table provides a conceptual overview based on research on similar phosphonopeptides.

Beyond protease inhibitors, this compound is utilized as a versatile building block for constructing more complex biomolecule analogs. mdpi.com As a non-proteinogenic amino acid, its incorporation into peptide chains can introduce novel structural and functional properties. mdpi.com For example, amino acids are fundamental units in the synthesis of inhibitors for enzymes like carbonic anhydrases. mdpi.com The unique stereochemistry and the presence of the phosphonic acid group in this compound can be exploited to design analogs with high specificity and affinity for their targets.

The synthesis of these complex analogs often involves standard peptide coupling methodologies, where the N-protected this compound is coupled with other amino acids or molecular fragments. nih.gov The resulting molecules can be designed to interact with specific biological receptors or enzymes, making them valuable tools for probing biological pathways and for the development of new therapeutic leads. The ability to create structurally diverse libraries of these analogs facilitates structure-activity relationship (SAR) studies. researchgate.net

Conceptual Prodrug Design Strategies for Enhanced Biological Delivery

A significant challenge in the therapeutic application of phosphonic acids, including this compound, is their poor cell membrane permeability due to their high polarity and negative charge at physiological pH. nih.govresearchgate.net To overcome this limitation, various prodrug strategies have been conceptually developed to mask the phosphonic acid group, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. nih.govdigitellinc.commdpi.com Once inside the cell, these prodrugs are designed to be cleaved by intracellular enzymes to release the active parent drug. nih.gov

One widely explored approach is the use of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. nih.govnih.gov These esters are susceptible to cleavage by intracellular carboxylesterases, which releases the active phosphonic acid. nih.gov Another related strategy employs alkoxycarbonyloxyalkyl esters, like isopropyloxycarbonyloxymethyl (POC) derivatives, which also undergo enzymatic hydrolysis within the cell. nih.gov

Table 2: Conceptual Ester-Based Prodrug Moieties for this compound

| Prodrug Moiety | Cleavage Mechanism | Rationale |

| Pivaloyloxymethyl (POM) | Carboxylesterase hydrolysis. nih.gov | Increases lipophilicity and cell permeability. nih.govnih.gov |

| Isopropyloxycarbonyloxymethyl (POC) | Carboxylesterase hydrolysis. nih.gov | Enhances cellular uptake by masking the negative charge. nih.gov |

| S-acyl-2-thioethyl (SATE) | Esterase hydrolysis. nih.gov | Improves lipophilicity and membrane transport. nih.gov |

This table outlines general ester-based prodrug strategies applicable to phosphonic acids.

Phosphonamidates represent another important class of prodrugs for phosphonic acids. nih.govnih.gov In this approach, one of the hydroxyl groups of the phosphonic acid is replaced with an amino acid ester, forming a phosphonamidate linkage. nih.govmdpi.com This strategy not only neutralizes the charge but also can leverage amino acid transporters for cellular uptake. nih.gov

Symmetrical bis-amidate prodrugs, where both phosphonic acid hydroxyls are replaced by identical amino acid esters, have been designed to avoid the creation of a new chiral center at the phosphorus atom. nih.gov More commonly, mixed amidate/ester prodrugs are synthesized, which can offer a balance of stability and enzymatic lability. nih.gov The amino acids used are typically naturally occurring L-amino acids, which upon cleavage, release non-toxic byproducts. nih.gov The synthesis of these amidates often involves the activation of the phosphonic acid followed by coupling with the desired amino acid ester. nih.gov

For certain phosphonic acids that also contain a hydroxyl group within their structure, the formation of an intramolecular cyclic phosphonate ester is a viable prodrug strategy. nih.govcardiff.ac.uk This cyclization effectively masks one of the acidic protons of the phosphonate group, increasing its lipophilicity. cardiff.ac.uk This approach has been successfully applied to acyclic nucleoside phosphonates (ANPs) like (S)-HPMPA, where the intramolecular esterification occurs with a side-chain hydroxyl group. nih.gov

The remaining free hydroxyl on the phosphorus in the cyclic phosphonate can be further derivatized, for example, by esterification with an amino acid, to create a di-ester prodrug. nih.gov These cyclic prodrugs can be designed to be stable at gastric pH but hydrolyze chemically or enzymatically at physiological pH to release the active drug. nih.gov While this strategy is dependent on the specific structure of the parent molecule, it represents an elegant conceptual approach to improving the delivery of appropriately functionalized phosphonic acids.

Development of Biological Probes and Chemical Tools

This compound and its derivatives represent a valuable scaffold in the design of specialized chemical tools and biological probes for biochemical and cellular research. Their structural analogy to amino acids allows them to interact with specific biological targets, particularly enzymes. By incorporating reporter groups, these molecules can be transformed into probes that enable the detection, imaging, and characterization of these targets within complex biological systems. The primary application in this area is the development of activity-based probes (ABPs) targeting certain classes of proteases.

The core structure of α-aminophosphonates, such as this compound, serves as an effective "warhead" for these probes. nih.gov A typical activity-based probe consists of three key components: the reactive group (warhead) that covalently binds to the target, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection. nih.gov The phosphonate moiety in these compounds is designed to mimic the transition state of substrate hydrolysis, leading to a specific and covalent reaction with the active site of the target enzyme. nih.gov

Research in this field has largely concentrated on serine proteases, where diphenyl phosphonate esters derived from α-amino acids have been successfully utilized as warheads. nih.govnih.gov These probes function through a mechanism-based inactivation, where the active site serine residue of the protease attacks the electrophilic phosphorus atom of the phosphonate. This results in the formation of a stable, covalent bond and the displacement of a leaving group, effectively "tagging" the active enzyme. The stereochemistry at the α-carbon is crucial for potent inhibition, with the (S)-configuration, which corresponds to natural L-amino acids, generally being more effective at targeting enzymes that recognize these substrates.

The utility of these phosphonate-based probes is diverse. Fluorescently-tagged probes allow for the visualization of active enzymes within cells and tissues using techniques like fluorescence microscopy. nih.gov Probes tagged with biotin (B1667282) can be used for affinity purification of target enzymes from complex biological lysates, a technique often referred to as activity-based protein profiling (ABPP). nih.gov This enables the identification of new enzyme targets or the assessment of enzyme activity levels in different physiological or pathological states.

While specific examples detailing the use of this compound itself as a biological probe are not extensively documented in dedicated studies, the principles established with closely related α-aminophosphonate derivatives provide a clear blueprint for its potential applications. The synthesis of such probes would involve the esterification of the phosphonic acid and subsequent coupling to a linker and a reporter molecule. The resulting probe could then be used to study enzymes that recognize phenylalanine or similar aromatic amino acids.

The table below summarizes the characteristics of representative phosphonate-based activity-based probes, illustrating how the this compound scaffold could be conceptually applied.

| Probe Type | Warhead Scaffold | Reporter Tag | Target Enzyme Class | Research Application |

| Activity-Based Probe (ABP) | α-Aminophosphonate | Fluorescent Dye (e.g., BODIPY) | Serine Proteases | In-gel fluorescence detection of active proteases |

| Activity-Based Probe (ABP) | Phenylphosphinate | Fluorescent Dye | Serine Proteases | Fluorescent microscopy imaging of enzyme activity in cells. nih.gov |

| Quenched ABP (qABP) | Phenylphosphinate | Fluorophore-Quencher Pair | Serine Proteases | Real-time imaging of enzyme activation. |

| Affinity Probe | Diaryl Phosphonate | Biotin/Desthiobiotin | Trypsin-like Serine Proteases | Proteomic profiling and identification of active proteases. nih.gov |

These examples underscore the potential of this compound as a foundational element for constructing sophisticated chemical tools to explore enzyme function and activity in biomedical research.

Advanced Analytical Characterization Techniques for Amino Benzyl Phosphonic Acid Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the chemical structure of (S)-1-Amino-benzyl phosphonic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of aminophosphonates.

³¹P NMR Spectroscopy: As phosphorus is a key element in phosphonic acids, ³¹P NMR is particularly informative. The chemical shift (δ) of the phosphorus nucleus provides direct insight into its chemical environment. For phosphonic acids, these resonances typically appear downfield compared to phosphoric acid and its esters. nih.gov The specific chemical shift for the phosphorus atom in aminobenzyl phosphonic acid derivatives can be influenced by factors such as pH and the presence of substituents. researchgate.netresearchgate.net For instance, in acidic conditions, derivatives of 4-amino-1-benzylpiperid-4-ylphosphonic acid show two distinct phosphorus signals, indicating a slow conformational equilibrium on the NMR timescale. researchgate.net As the solution becomes more alkaline, these signals coalesce into a single resonance, suggesting a faster conformational exchange. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shifts and the coupling constants between phosphorus and carbon atoms (³¹P-¹³C coupling) are valuable for assigning the structure of aminoalkylphosphonic acids. nih.gov Studies on various aminoalkylphosphonic acids have shown that the substituent-induced chemical shifts of the phosphonate (B1237965) group can be calculated, although non-additivity is observed in 1-aminoalkylphosphonic acids. nih.gov The technique is also sensitive enough to detect different stable conformers of a molecule in solution. nih.gov

| NMR Data for Amino-benzyl Phosphonic Acid Analogs | |

| Technique | Observation |

| ³¹P NMR | Chemical shifts are sensitive to pH and conformational changes. researchgate.netresearchgate.net |

| ¹³C NMR | Provides data on the carbon framework and ³¹P-¹³C coupling constants. nih.gov |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, which is crucial for confirming their identity. When analyzing derivatives, such as N-benzyloxycarbonyl dipeptide alkyl esters, the mass spectra often show abundant molecular ions. rsc.org Characteristic fragmentation patterns include the loss of a benzyloxy radical and cleavages of peptide bonds, which aids in structural confirmation. rsc.org The analysis of different derivatives can provide a wealth of structural information and is a key step in the characterization of newly synthesized compounds.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for determining the enantiomeric excess (ee) of chiral compounds like this compound. This technique is essential because the biological activity of the compound is often specific to one enantiomer. Chiral HPLC can achieve high levels of precision, often determining enantiomeric purity greater than 99.8% ee. phenomenex.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. For amino acids and their derivatives, derivatization, for example with N-Fluorenylmethoxycarbonyl (FMOC), is often employed to enhance separation and detection. phenomenex.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantioseparation. phenomenex.com

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules in their crystalline state.

Surface Analytical Techniques (Conceptual for Phosphonate Layers)

The formation of self-assembled monolayers (SAMs) of this compound on various substrates is a critical area of research, with applications in biocompatible coatings, biosensors, and molecular electronics. The successful fabrication and performance of these layers depend on their structure, composition, and stability. Advanced surface analytical techniques are indispensable for characterizing these phosphonate layers at the molecular level. This section provides a conceptual overview of key surface analytical techniques that could be employed in the study of this compound monolayers.

X-ray Photoelectron Spectroscopy (XPS)

Conceptual Research Findings:

Upon the formation of a this compound monolayer on a metal oxide surface (e.g., TiO₂, Al₂O₃, or SiO₂), XPS analysis is expected to show an increase in the atomic percentages of carbon, nitrogen, and phosphorus compared to the bare substrate. nih.gov High-resolution scans of the P 2p, N 1s, C 1s, and O 1s regions would offer detailed insights into the chemical bonding.

The P 2p spectrum is particularly important for understanding the interaction between the phosphonic acid and the surface. The binding energy of the P 2p peak can help differentiate between physisorbed phosphonic acid and chemisorbed phosphonate that is covalently bonded to the surface. researchgate.netsci-hub.se Different binding modes, such as monodentate, bidentate, and tridentate, can also be distinguished by careful deconvolution of the P 2p and O 1s spectra. princeton.eduvub.be For instance, a shift in the O 1s spectrum can indicate the transformation of P-OH bonds to P-O-metal bonds. nih.gov

Angle-resolved XPS (ARXPS) could be employed to non-destructively determine the thickness and uniformity of the this compound layer. By varying the take-off angle of the photoelectrons, the sampling depth can be changed, providing information about the vertical arrangement of the molecules in the monolayer. nih.govprinceton.edu

Conceptual XPS Data for this compound Monolayer on TiO₂ Table 1: Elemental Composition (Atomic %)

| Element | Bare TiO₂ | This compound on TiO₂ |

|---|---|---|

| C 1s | 5.2 | 65.8 |

| N 1s | 1.1 | 5.9 |

| P 2p | 0.0 | 4.5 |

| O 1s | 48.5 | 18.3 |

Table 2: High-Resolution P 2p Binding Energies

| Species | Binding Energy (eV) | Interpretation |

|---|---|---|

| P-O-Ti | ~133.4 | Covalent bond to substrate |

| P=O | ~134.2 | Phosphoryl group |

| P-OH | ~135.1 | Unbound phosphonic acid |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. nih.gov It is used to produce three-dimensional images of a sample's surface. In the context of this compound research, AFM is crucial for visualizing the morphology and topography of the formed monolayers.

Conceptual Research Findings:

AFM imaging can be used to assess the coverage of the this compound monolayer on the substrate. nih.gov By comparing images of the substrate before and after monolayer deposition, the uniformity and presence of defects, such as pinholes or aggregates, can be determined. The thickness of the monolayer can also be estimated by scratching the layer and imaging the height difference between the coated and uncoated areas.

Furthermore, AFM can provide insights into the self-assembly process. nih.gov For instance, it can reveal whether the molecules form a well-ordered, densely packed monolayer or if they form nano-islands. researchgate.net The surface roughness of the monolayer can also be quantified, which is an important parameter for many applications. In some cases, high-resolution AFM can even resolve individual molecules within the self-assembled layer.

Conceptual AFM Data for this compound Monolayer Table 3: Morphological Parameters

| Parameter | Value | Interpretation |

|---|---|---|

| Film Thickness | 1.5 ± 0.2 nm | Consistent with a monolayer |

| Surface Coverage | >95% | High degree of self-assembly |

| RMS Roughness | < 0.5 nm | Smooth and uniform layer |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that uses a pulsed primary ion beam to desorb and ionize species from a sample surface. uwo.ca The resulting secondary ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. ToF-SIMS provides detailed chemical information about the outermost atomic or molecular layer of a surface. nih.govmdpi.com

Conceptual Research Findings:

For this compound monolayers, ToF-SIMS can provide unequivocal evidence of the presence of the molecule on the surface through the detection of its characteristic molecular ions (e.g., [M+H]⁺ and [M-H]⁻) and fragment ions. nih.govmdpi.com The fragmentation pattern can give insights into the structure of the adsorbed molecule and its orientation on the surface.

ToF-SIMS is also highly effective in analyzing the interface between the phosphonate layer and the substrate. The detection of ions containing atoms from both the molecule and the substrate (e.g., [M+substrate]⁺) can provide direct evidence of covalent bond formation. nih.gov The high sensitivity of ToF-SIMS also makes it an excellent tool for detecting trace contaminants on the surface that could affect the monolayer's properties.

Depth profiling with ToF-SIMS, using a sputter ion beam to sequentially remove layers of the material, can be used to determine the thickness of the phosphonate layer and to investigate the chemical composition as a function of depth. iontof.com

Conceptual ToF-SIMS Data for this compound Monolayer Table 4: Characteristic Secondary Ions

| m/z | Ion Identity | Interpretation |

|---|---|---|

| Positive Ions | ||

| [M+H]⁺ | Protonated molecular ion | Confirms presence of the molecule |

| [C₇H₈N]⁺ | Benzylaminium fragment | Characteristic fragment |

| [M+Substrate]⁺ | Molecule-substrate adduct | Evidence of chemical bonding |

| Negative Ions | ||

| [M-H]⁻ | Deprotonated molecular ion | Confirms presence of the molecule |

| [PO₃]⁻ | Phosphonate fragment | Characteristic of phosphonic acid |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enantiopure Forms

The biological activity of aminophosphonates is often stereospecific, making the development of efficient and highly selective methods for obtaining single enantiomers a critical research objective. While classical approaches like the Kabachnik-Fields and aza-Pudovik reactions are foundational, future work will likely concentrate on advancing asymmetric variations of these transformations. mdpi.comcore.ac.uk

A key area of development is the use of chiral catalysts. rsc.org Organocatalysis, employing chiral Brønsted acids like BINOL-derived phosphoric acids or cinchona alkaloids, has shown considerable promise in achieving high enantioselectivity in the synthesis of α-aminophosphonates. mdpi.comnih.gov These catalysts can activate imines for nucleophilic attack by phosphites in a highly controlled chiral environment, leading to the desired enantiomerically enriched product. mdpi.comacs.org Future research will likely focus on designing new, more robust, and recyclable organocatalysts to improve the efficiency and scalability of these processes.

Another promising avenue is the application of biocatalysis. The use of enzymes or whole microbial cells, such as fungal strains, presents a green and highly selective alternative for resolving racemic mixtures of aminophosphonic acids. nih.gov For instance, L/D amino acid oxidases from fungi have been used to resolve racemic 1-aminoethanephosphonic acid. nih.gov Future studies could explore a broader range of microorganisms and enzymes to find biocatalysts capable of efficiently resolving (S)-1-Amino-benzyl phosphonic acid or its precursors with high enantiomeric excess.

Furthermore, the development of synthetic routes starting from chiral precursors, such as enantiopure amino acids or sulfinimines, will continue to be an important strategy. nih.govacs.org These methods leverage the existing chirality of the starting material to direct the stereochemical outcome of the reaction.

| Research Direction | Key Methodologies | Potential Advantages |

| Asymmetric Catalysis | Chiral Brønsted Acids (e.g., BINOL-phosphoric acids), Cinchona Alkaloids | High enantioselectivity, potential for catalytic turnover. mdpi.comnih.govacs.org |

| Biocatalysis | Whole-cell biocatalysts (e.g., fungal strains), Isolated Enzymes | High stereoselectivity, environmentally friendly conditions. nih.gov |

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., amino acids, sulfinimines) | Controlled stereochemical outcome based on starting material. nih.govacs.org |

Investigation of New Biological Targets and Pathways

This compound belongs to the class of α-aminophosphonic acids, which are well-established as mimics of α-amino acids. nih.gov Their tetrahedral phosphonate (B1237965) group can act as a stable analogue of the tetrahedral transition state of peptide bond hydrolysis or as an isostere of a phosphate (B84403) group, enabling them to act as potent enzyme inhibitors. researchgate.netnih.gov While the inhibitory activity of α-benzylaminobenzylphosphonic acid against human prostatic acid phosphatase is known, a vast landscape of other potential biological targets remains to be explored. nih.govrcsb.org

Future research will likely focus on screening this compound and its rationally designed analogues against a wide array of enzymes, particularly those involved in disease pathways. Proteases, kinases, and phosphatases are attractive targets due to the compound's ability to mimic transition states or phosphorylated substrates. researchgate.netnih.gov Given the broad biological activities reported for other α-aminophosphonates, including antibacterial, antiviral, and anticancer effects, systematic investigation into these therapeutic areas for this compound is warranted. nih.govnih.gov

Identifying the specific molecular pathways affected by this compound is another crucial research direction. Elucidating the mechanism of action will not only validate new therapeutic targets but also inform the design of more potent and selective second-generation inhibitors. This could involve a combination of biochemical assays, cell-based studies, and proteomics to identify the protein interaction partners and downstream signaling effects of the compound.

Integration of Advanced Computational Methods for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these methods can provide profound insights into its interactions with biological targets and guide the rational design of new, more effective analogues. nih.gov

Molecular docking studies can be employed to predict and analyze the binding modes of this compound within the active sites of various enzymes. revistabionatura.comnih.gov Such studies have already been used to explain the stereoselectivity of binding of α-(N-benzylamino)benzylphosphonic acids to prostatic acid phosphatase. nih.gov Future work can expand this approach to virtually screen large libraries of potential enzyme targets, prioritizing those that show favorable binding interactions for subsequent experimental validation.